molecular formula C10H8N2O2 B2609147 1-Phenyl-1,4-dihydropyrazine-2,3-dione CAS No. 892278-84-1

1-Phenyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2609147
CAS No.: 892278-84-1
M. Wt: 188.186
InChI Key: DRBGMVOLKSESHK-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydropyrazine-2,3-dione is an organic compound with the molecular formula C10H8N2O2 It is a derivative of pyrazine, characterized by the presence of a phenyl group and a dihydropyrazine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,4-dihydropyrazine-2,3-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with maleic anhydride can yield the desired compound through a cyclization process. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into different dihydropyrazine derivatives.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce different dihydropyrazine compounds .

Scientific Research Applications

1-Phenyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,4-dihydropyrazine-2,3-dione: Unique due to its specific structure and properties.

    1,4-Dihydropyridine derivatives: Similar in structure but differ in the presence of the phenyl group and specific functional groups.

    Pyrazine derivatives: Share the pyrazine core but vary in substituents and functional groups.

Uniqueness

This compound is unique due to its combination of a phenyl group and a dihydropyrazine-dione structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-phenyl-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBGMVOLKSESHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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